![molecular formula C15H17F3N2O B1381846 1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone CAS No. 1279822-87-5](/img/structure/B1381846.png)
1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone
Descripción general
Descripción
The compound is a derivative of hexahydropyrrolo[3,4-b]pyrrole, which is a type of cyclic compound known as a pyrrole . Pyrroles are five-membered aromatic heterocycles, consisting of four carbon atoms and one nitrogen atom . The benzyl group attached to the pyrrole ring suggests that this compound may have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a hexahydropyrrolo[3,4-b]pyrrole core, with a benzyl group and a trifluoroethanone group attached . These groups could potentially influence the reactivity and properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the trifluoroethanone group could potentially make this compound more polar, influencing its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
- Synthesis and Application in Fluorophores : The compound has been utilized in the synthesis of pyrrole derivatives exhibiting promising optical properties. For instance, its trifluoroacetylation leads to the creation of fluorophores with red-shifted fluorescence emission, as demonstrated in a study by Schmidt et al. (2009) from the journal Chemistry (Schmidt et al., 2009).
Chemical Reactions and Synthesis
- Diels-Alder Reactions : This compound has been involved in Diels-Alder reactions, forming a basis for new syntheses of indoles, as outlined by Jackson and Moody (1992) in Tetrahedron (Jackson & Moody, 1992).
- One-Pot Synthesis Protocols : Alizadeh and Ghanbaripour (2013) in Helvetica Chimica Acta discussed its use in efficient one-pot synthesis methods for creating various compounds, highlighting the versatility of this chemical in synthesis (Alizadeh & Ghanbaripour, 2013).
Potential Applications in Cancer Research
- Anticancer Agent Synthesis : Research led by Redda et al. (2011) in Cancer Research indicates that derivatives of this compound may have potential as anticancer agents. They evaluated the cytotoxic effects of synthesized compounds on various cancer cell lines (Redda et al., 2011).
Structural and Spectroscopic Analysis
- Structural Characterization : Studies have focused on its structural characterization, employing techniques like NMR and X-ray diffraction, as shown in research by Louroubi et al. (2019) in the Journal of Molecular Structure (Louroubi et al., 2019).
- Carbon-13 NMR Study : Ohnmacht et al. (1983) in the Journal of Heterocyclic Chemistry used carbon-13 NMR shifts for a complete assignment of similar pyrrole compounds, aiding in understanding the chemical structure and behavior (Ohnmacht et al., 1983).
Applications in Materials Science
- Use in Dyes and Electronic Devices : The derivative's use in the synthesis of dyes and materials for organic electronic devices has been explored, as described in studies by Martins et al. (2018) in Dyes and Pigments and Krzeszewski et al. (2014) in The Journal of Organic Chemistry. These works highlight its relevance in the field of materials science and electronics (Martins et al., 2018) (Krzeszewski et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c16-15(17,18)14(21)20-9-12-6-7-19(13(12)10-20)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFJOXSSOIZLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C(=O)C(F)(F)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid](/img/structure/B1381763.png)
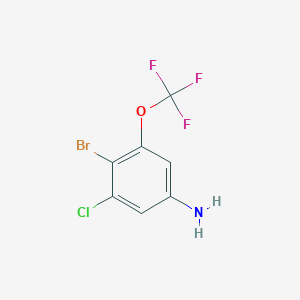
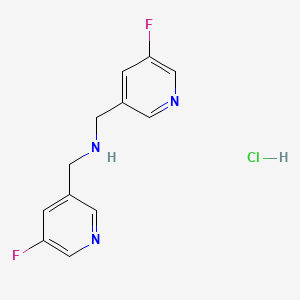
![5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381772.png)
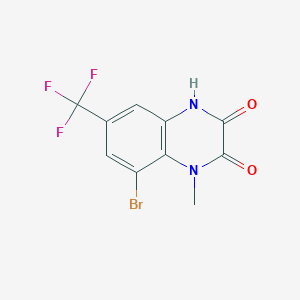
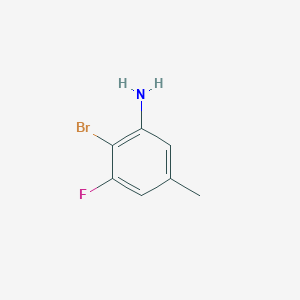
![5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1381775.png)
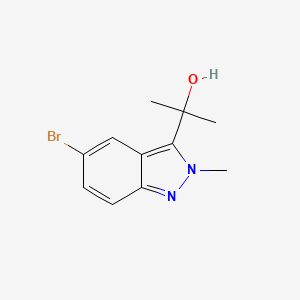
![2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride](/img/structure/B1381779.png)
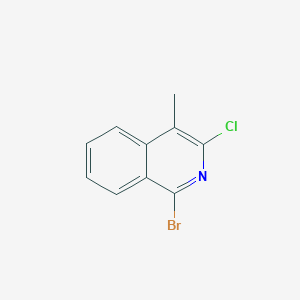
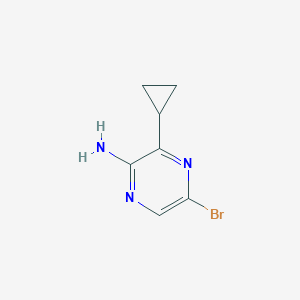

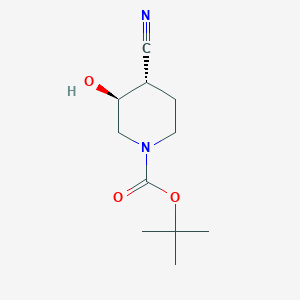
![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)